molecular formula C11H14N2O B1487197 2-Cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol CAS No. 2092715-99-4

2-Cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol

Cat. No. B1487197
CAS RN: 2092715-99-4
M. Wt: 190.24 g/mol
InChI Key: PPTKKKJIECUKAB-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol” is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol. It is available for purchase from various chemical suppliers for pharmaceutical testing .

Scientific Research Applications

Synthesis and Biological Screening

A study by Bhat, Kumar, Nisar, and Kumar (2014) involves the synthesis of pyrimidine derivatives, including compounds similar to 2-Cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol. These compounds were screened for various biological activities, including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some showed notable anti-inflammatory activities compared to standard drugs like diclofenac sodium, while others exhibited moderate analgesic, cytotoxic, and antitubercular activities (Bhat et al., 2014).

Chemical Transformations and Analog Synthesis

Novakov and colleagues (2017) explored the synthesis and chemical transformations of functional derivatives of pyrimidinones, which are structurally related to 2-Cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol. The study provided insights into the development of novel achiral structural analogs with potential experimental applications, including anti-HIV agents (Novakov et al., 2017).

In Vitro Characterization and Medical Applications

Wunder et al. (2005) characterized a potent and selective inhibitor of phosphodiesterase 9 (PDE9), with potential preclinical development for treating Alzheimer's disease. The study involved compounds structurally related to 2-Cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol, demonstrating their potential in medical applications, particularly for neurodegenerative diseases (Wunder et al., 2005).

Anti-Inflammatory and Analgesic Properties

Research by Muralidharan, Raja, and Deepti (2019) involved the design and synthesis of pyrimidin-2-ol derivatives, including molecules structurally akin to 2-Cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol. These derivatives were evaluated for their analgesic and anti-inflammatory activities, revealing significant pharmacological potential (Muralidharan et al., 2019).

properties

IUPAC Name

2-cyclopropyl-4-(2-methylprop-1-enyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7(2)5-9-6-10(14)13-11(12-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTKKKJIECUKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=O)NC(=N1)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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